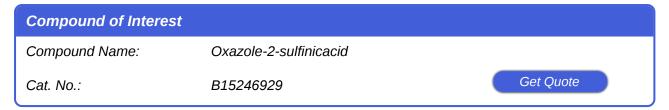


Application of Oxazole-2-Sulfinic Acid Chemistry in the Synthesis of Bioactive Molecules

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For Researchers, Scientists, and Drug Development Professionals

Application Note

The oxazole motif is a cornerstone in the architecture of numerous bioactive molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. While the synthesis of substituted oxazoles is well-established, the utilization of specific precursors to introduce diverse functionalities remains an active area of research. This document focuses on the synthetic utility of oxazole-2-sulfinic acid and its derivatives, particularly highlighting a modern electrochemical approach for the synthesis of α -arylalkylamines, a structural motif prevalent in many biologically active compounds.

Traditionally, the direct use of oxazole-2-sulfinic acid as a stable starting material is not widely documented due to its potential instability. However, its in situ generation from stable precursors like 2-sulfonyloxazoles has emerged as a powerful strategy. A key application involves an electroreductive α -aminoalkylation of 2-sulfonyloxazoles. In this process, the 2-sulfonyl group acts as a leaving group, effectively generating a transient oxazole-2-sulfinate species which is then displaced by a nucleophile. This methodology provides a novel and efficient route to construct carbon-carbon bonds at the C2-position of the oxazole ring, leading to the formation of α -(oxazol-2-yl)alkylamines. These products are of significant interest in medicinal chemistry due to their structural similarity to known bioactive amines.



The primary advantage of this electrochemical method lies in its mild reaction conditions and high functional group tolerance, allowing for the modular synthesis of a diverse library of α -(oxazol-2-yl)alkylamines from readily available amines and aldehydes. This approach avoids the use of harsh reagents often required in traditional cross-coupling chemistries.

Experimental Protocols

This section provides a detailed experimental protocol for the electroreductive α -aminoalkylation of a 2-sulfonyloxazole with an amine and an aldehyde, a process that leverages the in situ generation and displacement of an oxazole-2-sulfinate.

Protocol 1: Synthesis of α -(Oxazol-2-yl)alkylamines via Electrosynthesis

This protocol is adapted from the work of Uemoto et al. on the electroreductive α -aminoalkylation of sulfonylazoles.[1][2]

Objective: To synthesize α -(oxazol-2-yl)alkylamines through a three-component reaction involving a 2-sulfonyloxazole, an amine, and an aldehyde under electroreductive conditions.

Materials:

- 2-(Methanesulfonyl)oxazole (or other suitable 2-sulfonyloxazole)
- Dialkylamine (e.g., diethylamine)
- Aldehyde (e.g., hexanal)
- Acetonitrile (CH3CN), anhydrous
- Tetrabutylammonium tetrafluoroborate (Bu4NBF4)
- Glassy carbon (GC) cathode
- Zinc (Zn) anode (sacrificial)
- Undivided electrochemical cell



- Potentiostat/galvanostat
- Molecular sieves (3 Å), powdered
- Standard glassware for organic synthesis
- Magnetic stirrer

Experimental Workflow:



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Figure 1: General experimental workflow for the electroreductive synthesis of α -(oxazol-2-yl)alkylamines.

Procedure:

- Cell Setup: In an undivided electrochemical cell equipped with a glassy carbon cathode and a sacrificial zinc anode, add powdered 3 Å molecular sieves.
- Reagent Preparation: To the cell, add a solution of 2-(methanesulfonyl)oxazole (1.0 equiv), the desired dialkylamine (1.2 equiv), and the corresponding aldehyde (1.4 equiv) in anhydrous acetonitrile. Add tetrabutylammonium tetrafluoroborate (Bu4NBF4) to a final concentration of 0.1 M as the supporting electrolyte.
- Electrolysis: Stir the reaction mixture at 25 °C and apply a constant cell voltage (e.g., 1.4 V, which may need to be optimized depending on the specific substrates and cell setup) until the starting material is consumed (typically 2-4 hours, corresponding to ≥3 F/mol).



- Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired α-(oxazol-2-yl)alkylamine.

Quantitative Data:

The following table summarizes representative yields for the synthesis of various α -(oxazol-2-yl)alkylamines using the electroreductive method.

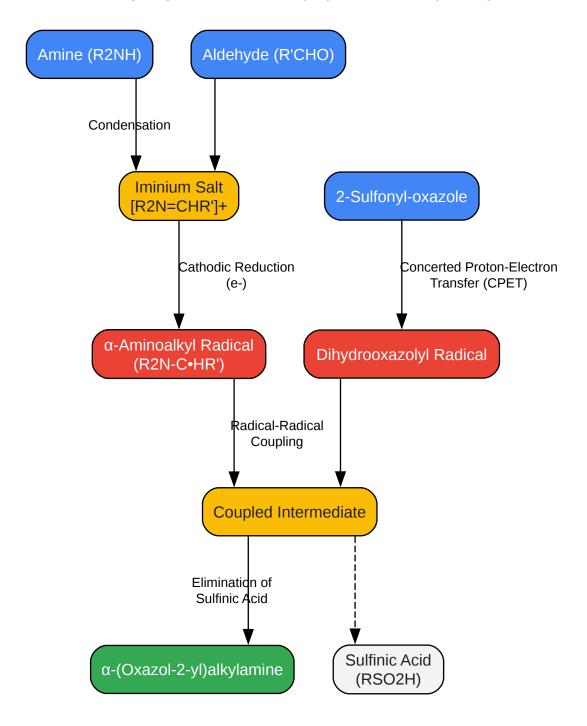
Entry	2- Sulfonylazo le	Amine	Aldehyde	Product	Yield (%)
1	2- (Methanesulf onyl)benzoxa zole	Diethylamine	Hexanal	2-[1- (Diethylamino)hexyl]benzox azole	84
2	2- (Methanesulf onyl)oxazole	Pyrrolidine	Butyraldehyd e	2-(1- Pyrrolidin-1- ylbutyl)oxazol e	(Not specified, but expected to be moderate to high)
3	2- (Methanesulf onyl)thiazole	Piperidine	Isovaleraldeh yde	2-(3-Methyl- 1-piperidin-1- ylbutyl)thiazol e	(Not specified, but expected to be moderate to high)

Note: Yields are based on the limiting reagent, the 2-sulfonylazole. Data for entries 2 and 3 are inferred from the general applicability of the reaction to other azoles as described in the source literature.



Signaling Pathways and Logical Relationships

The electrochemical synthesis of α -(oxazol-2-yl)alkylamines involves a radical-radical coupling mechanism. The following diagram illustrates the proposed reaction pathway.



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